molecular formula C11H15ClF3N B6343935 (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-31-0

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6343935
CAS No.: 1240567-31-0
M. Wt: 253.69 g/mol
InChI Key: VONQSDNFODSNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This secondary amine hydrochloride (IUPAC name: (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride) features a trifluoromethyl-substituted benzyl group attached to a propan-2-ylamine backbone. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety, enhancing the compound's metabolic stability and influencing its electronic properties.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONQSDNFODSNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Isopropylamine acts as a nucleophile, attacking the benzyl halide’s electrophilic carbon. A base, such as potassium carbonate or triethylamine, neutralizes the generated HX (X = Cl, Br), driving the reaction forward. The reaction is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) at 50–80°C for 6–12 hours.

Example Procedure

  • Combine isopropylamine (1.2 equiv) and 4-(trifluoromethyl)benzyl chloride (1.0 equiv) in anhydrous THF.

  • Add triethylamine (1.5 equiv) and heat at 60°C for 8 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and dry over sodium sulfate.

  • Treat the free amine with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Challenges

  • Over-alkylation : Excess benzyl halide may lead to tertiary amine formation. Stoichiometric control (1:1 amine-to-halide ratio) mitigates this.

  • Solvent Selection : Polar aprotic solvents enhance reaction rates but may require stringent anhydrous conditions.

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Isopropylamine

Reductive amination offers a one-pot method to synthesize secondary amines by condensing an aldehyde with a primary amine, followed by reduction. For this route, 4-(trifluoromethyl)benzaldehyde and isopropylamine undergo imine formation, which is subsequently reduced to the amine.

Reaction Optimization

  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (pH 4–6) selectively reduces the imine intermediate at room temperature.

  • Catalytic Hydrogenation : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel accelerates the reduction at 25–50°C.

Example Procedure

  • Mix 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and isopropylamine (1.5 equiv) in methanol.

  • Add NaBH3CN (1.2 equiv) and stir at 25°C for 24 hours.

  • Acidify with HCl, concentrate, and recrystallize the hydrochloride salt from ethanol.

Advantages

  • Avoids handling reactive benzyl halides.

  • High functional group tolerance.

Transition Metal-Catalyzed C–N Coupling

Copper- or palladium-catalyzed coupling reactions, such as the Ullmann or Buchwald-Hartwig amination, enable C–N bond formation between aryl halides and amines. While traditionally used for aromatic systems, these methods can be adapted for benzyl halides.

Copper-Catalyzed Approach

Source details a copper(I) iodide/8-hydroxyquinoline system in n-butanol for coupling 3-bromo-5-trifluoromethylaniline with 4-methylimidazole. Adapting this protocol:

  • Combine 4-(trifluoromethyl)benzyl bromide (1.0 equiv), isopropylamine (1.5 equiv), CuI (10 mol%), and 8-hydroxyquinoline (15 mol%) in n-butanol.

  • Add tripotassium phosphate (1.2 equiv) and heat at 165°C for 4–6 hours.

  • Isolate the free amine via extraction and precipitate the hydrochloride salt with HCl.

Yield Considerations

  • Copper catalysts afford moderate yields (50–67%) but require high temperatures.

  • Ligand selection (e.g., 1,10-phenanthroline) improves efficiency.

Hydrochloride Salt Formation and Purification

The final step across all methods involves converting the free amine to its hydrochloride salt. Source outlines a standardized protocol:

  • Dissolve the crude amine in toluene/acetone (1:1).

  • Add concentrated HCl dropwise at 0–5°C.

  • Filter the precipitate, wash with cold toluene/acetone, and recrystallize from ethanol.

Purity Metrics

  • Recrystallization yields >95% purity.

  • Residual solvents are minimized via vacuum drying (0.2–0.3 bar, 90°C).

Comparative Analysis of Methods

Method Yield Temperature Catalyst Key Advantage
Alkylation70–85%60–80°CNoneSimplicity, short reaction time
Reductive Amination65–75%25–50°CNaBH3CN/Pd-CAvoids halides
Cu-Catalyzed Coupling50–67%165°CCuIApplicable to hindered substrates

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H15ClF3N
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 1240567-31-0

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

Antidepressant and Anxiolytic Activities

Research indicates that compounds similar to (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride exhibit antidepressant and anxiolytic properties. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of amines, potentially enhancing their therapeutic efficacy.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that structurally related compounds showed significant serotonin reuptake inhibition, suggesting potential use as antidepressants .

CNS Activity

The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for treating central nervous system disorders. Its structural analogs have been investigated for neuroprotective effects.

Case Study : In preclinical trials, derivatives of this compound were shown to improve cognitive function in animal models of Alzheimer’s disease .

Polymer Synthesis

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can serve as a functional monomer in polymer synthesis due to its reactive amine group. This allows for the development of polymers with enhanced thermal stability and chemical resistance.

Application Example : It has been utilized in synthesizing polyurethanes with improved mechanical properties, making them suitable for industrial applications.

Building Block for Complex Molecules

This compound acts as an essential building block in organic synthesis, particularly in the formation of more complex pharmaceutical agents. Its unique structure allows chemists to introduce various functional groups through further reactions.

Table 1: Synthetic Applications of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Application AreaDescription
Pharmaceutical SynthesisUsed to create novel antidepressants and anxiolytics
Material DevelopmentFunctional monomer in high-performance polymers
Organic SynthesisKey intermediate for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased efficacy. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence Source
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride -CF₃ at para position C₁₁H₁₅ClF₃N 265.69 Secondary amine, benzyl group
(2,4-Dichlorophenyl)methylamine hydrochloride -Cl at 2,4 positions C₁₀H₁₄Cl₃N 258.59 Secondary amine, dichlorophenyl
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride -CF₃ at para position, phenoxy linkage C₁₀H₁₃ClF₃NO 255.66 Primary amine, ether linkage
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride -F at para position C₁₀H₁₅ClFN 203.69 Primary amine, branched alkyl chain
1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride -Br at para positions (two substituents) C₁₆H₁₈Br₂ClN 425.59 Secondary amine, bis-bromophenyl
Key Observations:
  • Linkage Differences: The phenoxy group in introduces an oxygen atom, improving solubility but possibly reducing metabolic stability compared to the benzylamine structure in the target compound.
  • Steric and Lipophilic Effects : The bis-bromophenyl substituent in significantly increases lipophilicity and molecular weight, which may hinder blood-brain barrier penetration compared to the target compound.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Electronic Properties
Compound HOMO-LUMO Gap (eV)* LogP (Predicted) Bioavailability (Estimated) Key Applications
Target compound ~4.08 (similar to Schiff base analogues) 2.8 Moderate (due to -CF₃) CNS drug intermediates, enzyme inhibitors
[(2,4-Dichlorophenyl)methyl] analogue N/A 3.2 Low (high lipophilicity) Antimicrobial agents
2-(4-(Trifluoromethyl)phenoxy) analogue N/A 1.5 High (polar oxygen) Antidepressant candidates
[1,3-Bis(4-bromophenyl)] analogue N/A 4.5 Very low Kinase inhibitors

*HOMO-LUMO gap inferred from structurally related Schiff base compounds in .

Key Findings:
  • Electronic Stability : The target compound’s HOMO-LUMO gap (~4.08 eV) suggests moderate chemical hardness, comparable to Schiff base derivatives with -CF₃ groups, which are resistant to oxidation .
  • LogP Trends : The target compound’s LogP (2.8) balances lipophilicity and solubility, whereas the bis-bromophenyl analogue (LogP 4.5) may face solubility challenges.
  • Bioavailability: The phenoxy analogue’s higher solubility (LogP 1.5) makes it suitable for oral administration, while the target compound’s -CF₃ group optimizes stability for CNS-targeted drugs.

Biological Activity

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, a compound known for its trifluoromethyl group attached to a phenyl ring, has gained attention in biochemical and pharmacological research. Its unique structural features suggest potential applications in various biological systems. This article reviews the compound's biological activity, focusing on its interactions with cellular pathways, enzyme modulation, and therapeutic potential.

  • Chemical Formula : C11_{11}H14_{14}F3_3N·HCl
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 1240567-31-0

Enzyme Interaction

The compound interacts notably with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs by altering their metabolic pathways.

Cellular Pathways

Research indicates that (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride affects several key signaling pathways:

  • MAPK/ERK Pathway : This pathway is essential for cell proliferation and differentiation. The compound may modulate this pathway, potentially leading to altered cell growth dynamics.
  • Gene Expression : It influences gene expression by interacting with transcription factors, which can either activate or inhibit specific genes depending on the cellular context.

Anticancer Activity

Studies have suggested that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is being explored, particularly in the context of chronic inflammatory diseases. Preliminary data indicate that it may reduce inflammatory cytokine levels in vitro, suggesting a mechanism for therapeutic application in inflammatory conditions.

In Vitro Studies

A study evaluated the cytotoxic effects of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride on various cancer cell lines. The results indicated an IC50_{50} value ranging from 10 to 20 µM, demonstrating significant cytotoxicity against breast cancer cells while sparing normal cells .

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)18
A549 (Lung Cancer)12

Pharmacological Studies

In a pharmacological evaluation, derivatives of this compound were tested for their anti-inflammatory properties in animal models. The results indicated a reduction in paw edema by approximately 40% compared to control groups, highlighting its potential as a therapeutic agent in treating inflammatory diseases .

Q & A

Basic Research Question

Answer:
The synthesis typically involves two stages: (1) formation of the amine backbone via nucleophilic substitution or reductive amination and (2) hydrochloride salt formation. Key steps include:

  • Precursor Selection : Use of 4-(trifluoromethyl)benzyl chloride and isopropylamine as starting materials .
  • Reaction Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation and moisture interference .
  • Purification : Crystallization or column chromatography followed by recrystallization in ethanol/ether mixtures .

Q. Structural Characterization :

TechniqueApplicationExample DataSource
¹H/¹³C NMR Confirmation of amine and trifluoromethyl group positionsδ 2.8–3.2 ppm (CH₂NH), δ 7.4–7.6 ppm (aromatic protons)
HPLC-MS Purity assessment (>95%) and molecular ion verificationm/z 274.2 [M-Cl]+
XRD Crystal structure determination (salt formation)Unit cell parameters (e.g., a = 8.92 Å, b = 10.45 Å)

How can researchers design initial biological activity screens for this compound?

Basic Research Question

Answer:
Prioritize assays based on structural analogs (e.g., tubulin/Hsp90 inhibitors):

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence polarization assays for tubulin polymerization inhibition (IC₅₀ ~ 0.5–2 µM reported for analogs) .
  • Physicochemical Profiling : LogP determination (estimated ~2.8) via shake-flask method to predict membrane permeability .

Q. Key Biological Targets :

TargetAssay TypeObserved ActivitySource
TubulinPolymerization inhibitionIC₅₀ = 1.3 µM (comparable to colchicine)
Hsp90ATPase activity inhibition~40% inhibition at 10 µM
CYP450Metabolic stability (human microsomes)t₁/₂ = 28 min (low clearance)

What strategies optimize synthesis yield under varying catalytic conditions?

Advanced Research Question

Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Transition metals (e.g., Pd/C for hydrogenation) vs. organocatalysts (e.g., DMAP for acylation) .
  • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may reduce purity .
  • Temperature Control : Lower temps (0–5°C) minimize side reactions during salt formation .

Q. Case Study :

ParameterBaseline (Yield)Optimized (Yield)MethodSource
CatalystNone (45%)Pd/C (H₂, 75%)Reductive amination
SolventEthanol (60%)DMF (82%)Nucleophilic substitution
pH7.0 (70%)8.5 (88%)Salt crystallization

How can mechanistic studies elucidate interactions with tubulin and Hsp90?

Advanced Research Question

Answer:

  • Tubulin Binding :
    • Molecular Docking : Use PDB 1SA0 to model interactions with the colchicine-binding site .
    • SPR Analysis : Measure binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
  • Hsp90 Inhibition :
    • ITC : Quantify ATP-binding disruption (ΔG = -9.8 kcal/mol) .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Contradictions in Data :
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2 µM) may arise from:

  • Purity Variations : Impurities >5% skew activity .
  • Assay Conditions : ATP concentration in Hsp90 assays (1 mM vs. 2 mM) .

How should researchers address contradictions in reported bioactivity data?

Advanced Research Question

Answer:
Stepwise Protocol :

Replicate Key Studies : Use standardized assays (e.g., NCI-60 panel for cytotoxicity) .

Control Variables :

  • Compound Purity : Confirm via HPLC (>98%) and elemental analysis .
  • Cell Line Authenticity : STR profiling to avoid misidentification .

Meta-Analysis : Compare data across 5+ independent studies (e.g., PubChem BioAssay) .

Q. Example Resolution :

DiscrepancySource 1 (IC₅₀)Source 2 (IC₅₀)Identified Issue
Tubulin IC₅₀0.5 µM 2.0 µM Source 2 used 10% DMSO (vs. 1% in Source 1), reducing compound solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.